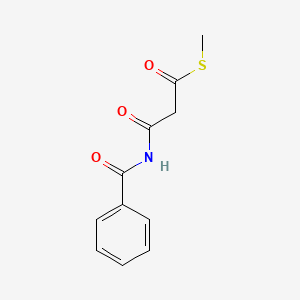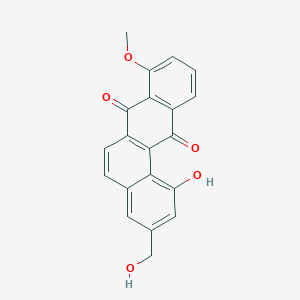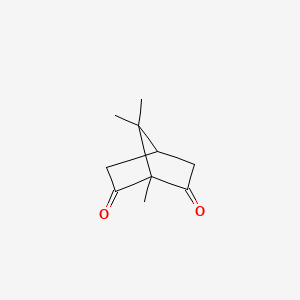![molecular formula C18H26O4S B1201330 Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]- CAS No. 84856-18-8](/img/structure/B1201330.png)
Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-
Overview
Description
FL-386 is a small molecule drug synthesized as an inhibitor of pancreatic lipase and micelle formation. Its chemical formula is C18H26O4S, and its CAS Registry number is 84856-18-8 . This compound has been investigated for its effects on lipid metabolism and its potential therapeutic applications.
Chemical Reactions Analysis
FL-386 undergoes interactions with dietary lipids, affecting faecal lipid excretion. Although specific reactions are not well-documented, it induces slight disturbances in lipid digestion and absorption. Common reagents and conditions for these interactions remain undisclosed.
Scientific Research Applications
FL-386 has been studied in the context of endocrinology and metabolic diseases. Its effects on faecal lipid excretion have been explored in clinical trials. Researchers have investigated its potential as a hypolipidemic agent . further research is needed to fully understand its broader applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The precise mechanism by which FL-386 exerts its effects remains an area of ongoing investigation. It likely targets lipase enzymes involved in lipid metabolism. Molecular pathways and specific molecular targets are subjects of active research.
Comparison with Similar Compounds
While detailed comparisons are scarce, FL-386’s uniqueness lies in its inhibition of pancreatic lipase and modulation of lipid excretion. Similar compounds may include other lipase inhibitors or agents affecting lipid metabolism, but further exploration is necessary to identify specific analogs.
Properties
IUPAC Name |
[2-[4-(2-methylpropyl)cyclohexyl]-2-oxoethyl] benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4S/c1-14(2)12-15-8-10-16(11-9-15)18(19)13-22-23(20,21)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLLBHWAQWLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(CC1)C(=O)COS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005137 | |
| Record name | 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84856-18-8 | |
| Record name | 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084856188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)
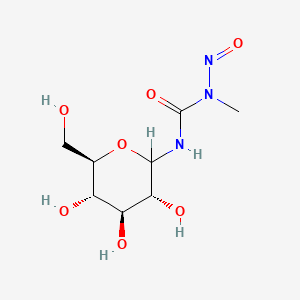
![N-(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1201252.png)
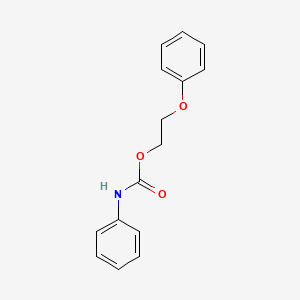
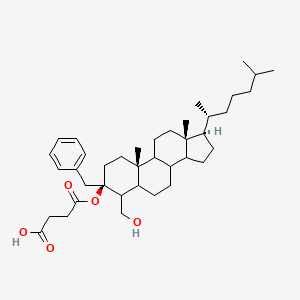
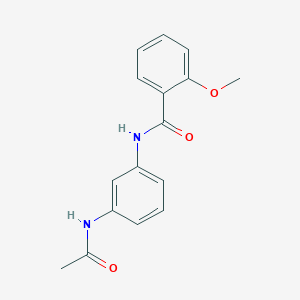
![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)
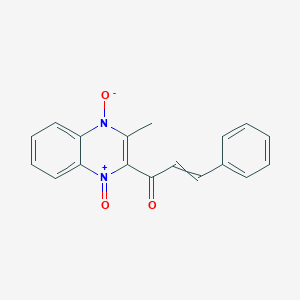
![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)

![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
